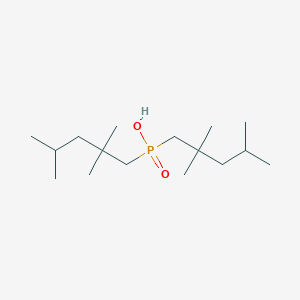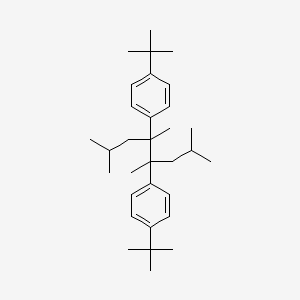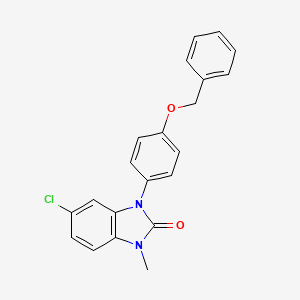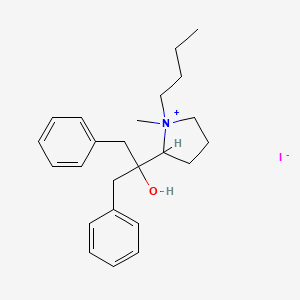
Bis(2,2,4-trimethylpentyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,4-trimethylpentyl)phosphinic acid typically involves the reaction of sodium hypophosphite with diisobutylene in the presence of a photoinitiator such as acetone . The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product . Another method involves dissolving sodium hypophosphite in acetic acid, adding diisobutylene, and using azodiisobutyronitrile as an initiator under normal pressure and room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be safe, simple, and economical, with great selectivity and reduced pollution .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,2,4-trimethylpentyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Bis(2,2,4-trimethylpentyl)phosphinic acid has a wide range of scientific research applications. It is used as a surface passivating ligand in the synthesis of cadmium selenide and cadmium telluride nanocrystals . Additionally, it functions as a metal ion chelating agent, making it useful in the extraction of transition metal ions in liquid-liquid systems . The compound is also employed in the development of hydrophobic eutectic solvents for various chemical processes .
Mecanismo De Acción
The mechanism of action of bis(2,2,4-trimethylpentyl)phosphinic acid involves its ability to form strong complexes with metal ions . This property is utilized in various applications, such as metal extraction and nanocrystal synthesis. The compound interacts with metal ions through its phosphinic acid group, forming stable complexes that can be easily separated from the solution .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to bis(2,2,4-trimethylpentyl)phosphinic acid include other organophosphorus acids such as bis(2-ethylhexyl)phosphinic acid and bis(2,4,4-trimethylpentyl)thiophosphinic acid .
Uniqueness: What sets this compound apart from its counterparts is its unique combination of hydrophobicity and strong metal ion chelating properties . This makes it particularly effective in applications requiring selective metal ion extraction and surface passivation .
Propiedades
Número CAS |
83411-73-8 |
|---|---|
Fórmula molecular |
C16H35O2P |
Peso molecular |
290.42 g/mol |
Nombre IUPAC |
bis(2,2,4-trimethylpentyl)phosphinic acid |
InChI |
InChI=1S/C16H35O2P/c1-13(2)9-15(5,6)11-19(17,18)12-16(7,8)10-14(3)4/h13-14H,9-12H2,1-8H3,(H,17,18) |
Clave InChI |
XVHVNCPRASOHMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)CP(=O)(CC(C)(C)CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)

![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)

![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)
![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)


![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
